N'-(4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide
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Overview
Description
N’-(4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of two benzothiazole rings connected via a carbohydrazide linkage, with a methoxy group attached to one of the benzothiazole rings. Benzothiazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit a broad spectrum of biological activities, including anti-tubercular and anti-inflammatory properties, suggesting that they may interact with multiple targets.
Mode of Action
Benzothiazole derivatives have been reported to inhibit the growth of mycobacterium tuberculosis , suggesting that they may interfere with essential biochemical processes in these bacteria
Biochemical Pathways
Given the reported anti-tubercular activity of benzothiazole derivatives , it is plausible that these compounds may interfere with the metabolic pathways of Mycobacterium tuberculosis, thereby inhibiting their growth and proliferation.
Result of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity , suggesting that they may inhibit the growth and proliferation of Mycobacterium tuberculosis
Preparation Methods
The synthesis of N’-(4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminobenzenethiol with aldehydes or ketones.
Introduction of Methoxy Group: The methoxy group is introduced via methylation of the hydroxyl group on the benzothiazole ring.
Formation of Carbohydrazide Linkage: The carbohydrazide linkage is formed by reacting the benzothiazole derivative with hydrazine hydrate under reflux conditions.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
N’-(4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations.
Scientific Research Applications
N’-(4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with various biological targets.
Biological Studies: It is used in the study of enzyme inhibition, particularly in the inhibition of kinases and proteases, which are crucial in various disease pathways.
Industrial Applications: The compound is explored for its use in the development of dyes, pigments, and polymers due to its stable chemical structure and reactivity.
Comparison with Similar Compounds
N’-(4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide can be compared with other benzothiazole derivatives, such as:
N-(4-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine: This compound has a similar benzothiazole structure but differs in the presence of a glycine moiety instead of a carbohydrazide linkage.
2-Substituted Benzothiazoles: These compounds have various substituents at the 2-position of the benzothiazole ring, leading to different biological activities and chemical properties.
The uniqueness of N’-(4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide lies in its specific structure, which imparts distinct reactivity and biological activity compared to other benzothiazole derivatives.
Properties
IUPAC Name |
N'-(4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2S2/c1-22-10-6-4-8-12-13(10)18-16(24-12)20-19-14(21)15-17-9-5-2-3-7-11(9)23-15/h2-8H,1H3,(H,18,20)(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLINUCYRLUWDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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